molecular formula C12H16ClNO2S B2791640 4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 1706441-36-2

4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2791640
CAS No.: 1706441-36-2
M. Wt: 273.78
InChI Key: GFBWAMHPFFLVER-UHFFFAOYSA-N
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Description

4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a phenyl ring, and a tetrahydropyridine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2-methanesulfonylphenylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then subjected to hydrogenation to yield the tetrahydropyridine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can facilitate the hydrogenation step, while automated systems ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the methanesulfonyl group or the tetrahydropyridine ring.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions on the phenyl ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the methanesulfonyl group or the tetrahydropyridine ring.

    Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets. The methanesulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The tetrahydropyridine ring may interact with receptors in the nervous system, affecting neurotransmission pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine
  • 4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine sulfate
  • 4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine nitrate

Uniqueness

4-(2-Methanesulfonylphenyl)-1,2,3,6-tetrahydropyridine hydrochloride stands out due to its enhanced solubility in water, which is attributed to the hydrochloride salt form. This property makes it more suitable for biological and medicinal applications compared to its non-salt counterparts.

Properties

IUPAC Name

4-(2-methylsulfonylphenyl)-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S.ClH/c1-16(14,15)12-5-3-2-4-11(12)10-6-8-13-9-7-10;/h2-6,13H,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBWAMHPFFLVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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